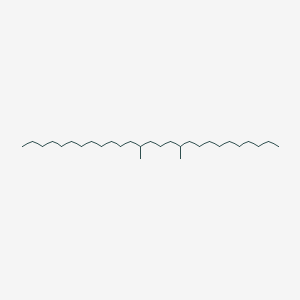
11,15-Dimethylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60. It is a branched alkane, specifically a dimethyl-substituted heptacosane.
Métodos De Preparación
The preparation of 11,15-Dimethylheptacosane can be achieved through synthetic organic chemistry techniques. One common method involves the alkylation of a heptacosane precursor with appropriate methylating agents under controlled conditions. Industrial production methods may involve the extraction of this compound from natural sources, such as insect cuticles, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
11,15-Dimethylheptacosane undergoes various chemical reactions typical of hydrocarbons. These include:
Oxidation: This reaction can convert the hydrocarbon into alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, often involving hydrogen gas and a metal catalyst.
Aplicaciones Científicas De Investigación
11,15-Dimethylheptacosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactions.
Medicine: Research into its potential biological activities and interactions with biological membranes is ongoing.
Mecanismo De Acción
The mechanism of action of 11,15-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the cuticle of insects, contributing to the formation of a protective barrier against desiccation and pathogens. Additionally, it serves as a chemical signal for communication, particularly in social insects like ants and cockroaches .
Comparación Con Compuestos Similares
11,15-Dimethylheptacosane can be compared with other similar hydrocarbons, such as:
3,11-Dimethylheptacosane: Another dimethyl-substituted heptacosane with different methyl group positions.
9,13-Dimethylpentacosane: A shorter chain hydrocarbon with similar branching.
3,11-Dimethylnonacosane: A longer chain hydrocarbon with similar branching patterns.
These compounds share similar chemical properties but differ in their specific biological roles and physical characteristics, highlighting the unique position of this compound in scientific research and applications.
Propiedades
Número CAS |
68547-22-8 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
11,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-13-15-16-18-20-22-25-29(4)27-23-26-28(3)24-21-19-17-14-12-10-8-6-2/h28-29H,5-27H2,1-4H3 |
Clave InChI |
BBURCSMCPAGRGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
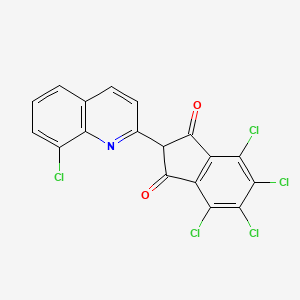

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
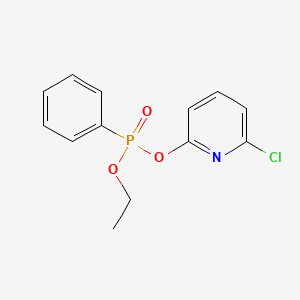
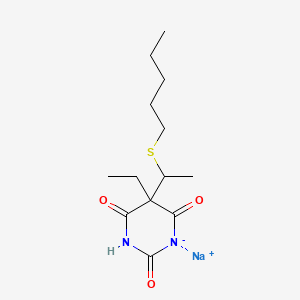
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
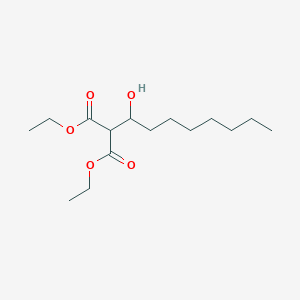
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
